The table below summarizes the key physical and chemical properties of dibutyl phenyl phosphate (CAS No. 2528-36-1) from the search results.
| Property | Value | Reference / Condition |
|---|---|---|
| CAS Registry Number | 2528-36-1 | [1] [2] [3] |
| Molecular Formula | C14H23O4P | [1] [2] [3] |
| Molecular Weight | 286.30 g/mol | [1] [3] |
| Density | 1.076 g/cm³ | [1] |
| 1.1 ± 0.1 g/cm³ | Reported at 25°C [2] [3] | |
| Boiling Point | 333.3 °C | At 760 mmHg [1] [2] |
| 131-132 °C | [3] | |
| Flash Point | 169.1 °C | [1] [2] |
| Water Solubility | ~1 g/L at 25°C | Moderately soluble [4] |
| Log P (Octanol-Water) | 4.41 | Indicates high hydrophobicity [2] |
| Vapor Pressure | 0.0 ± 0.7 mmHg | At 25°C [2] |
| Physical Description | Clear, colorless liquid | [1] [5] |
While the search results do not provide a full step-by-step protocol, one source outlines a reverse-phase High-Performance Liquid Chromatography (HPLC) method suitable for analyzing this compound [6].
The following diagram illustrates the general workflow for the HPLC analysis of this compound:
HPLC analysis workflow for this compound.
Toxicological studies on this compound indicate moderate acute toxicity, with potential effects from repeated exposure.
The table below summarizes acute toxicity data from animal studies.
| Species | Route | Dose | Effect | Reference |
|---|---|---|---|---|
| Rat | Oral | 2140 mg/kg | LD50 | [2] |
| Mouse | Oral | 1790 mg/kg | LD50 | [2] |
| Rabbit | Dermal | >5000 mg/kg | LD50 | [2] |
| Rat | Inhalation | >7 mg/m³ | LC (Lethal Concentration) | [2] |
The table below summarizes the fundamental identifiers and properties of Dibutyl Phenyl Phosphate (DBPP) from the search results.
| Property | Description |
|---|---|
| CAS Number | 2528-36-1 [1] [2] |
| Molecular Formula | C₁₄H₂₃O₄P [1] [2] |
| SMILES | O=P(OCCCC)(OCCCC)OC1=CC=CC=C1 [1] [2] |
| Description | Organophosphate compound used as a plasticizer and flame retardant; colorless to pale yellow liquid with a characteristic odor [1]. |
| Molecular Weight | 286.30 g/mol [1] [2] |
| Reported LogP | 4.807 (Crippen Calculated Property) [3] |
Available data on its physical, chemical, and safety properties are listed in the table below. Please note that some values are calculated and not experimental.
| Category | Property / Identifier | Value / Statement |
|---|---|---|
| Physical Properties | logP (logPoct/wat) | 4.807 (Crippen Calculated Property) [3] |
| McGowan Volume (McVol) | 228.300 ml/mol [3] | |
| Water Solubility (log10WS) | -5.96 (Crippen Calculated Property) [3] | |
| Safety Information | GHS Hazard Statements | H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation) [2] |
| Precautionary Statements | P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 [2] | |
| Other Identifiers | MDL Number | MFCD00438060 [2] |
| Synonyms | Di(n-butyl) phenyl phosphate; Phosphoric acid, dibutyl phenyl ester [1] |
One source provides a high-level description of an HPLC method for separating DBPP, though it is not a detailed experimental protocol [4].
While direct data on DBPP is limited, the search results highlight advanced methodologies for property prediction that are relevant to drug development professionals.
Conceptual workflow of the DBPP-Predictor for drug-likeness assessment [6].
The search results do not provide detailed experimental protocols or the specific numerical values for the 1H NMR spectrum of dibutyl phenyl phosphate. The 1H NMR data is available for its structural analog, dibutyl phosphate [1]. To obtain the data you need, consider these approaches:
Based on the structure of this compound, you can anticipate its 1H NMR spectrum to have signals in the following regions [2]:
| Proton Environment | Expected Chemical Shift Range (δ, ppm) |
|---|---|
| Aromatic (Phenyl) Protons | ~7.0 - 8.0 |
| Methylene (P-O-CH₂-) Protons | ~4.0 - 4.5 |
| Methylene (-O-CH₂-CH₂-) Protons | ~1.5 - 1.7 |
| Methyl (-CH₂-CH₃) Protons | ~0.9 - 1.0 |
Dibutyl phenyl phosphate (dBPhP) is an organophosphate ester (OPE) used as a plasticizer and flame retardant. Its analysis is critical in environmental monitoring, pharmaceutical container compatibility studies, and toxicological research due to its potential as an endocrine disruptor and its detrimental effects on endochondral ossification and cardiotoxicity [1] [2]. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the principle technique for separating, identifying, and quantifying dBPhP from complex matrices. The method operates on the basis of hydrophobic interactions, where dBPhP (LogP 4.07) is retained on a non-polar stationary phase and eluted with a polar organic-aqueous mobile phase [3]. Coupling the HPLC system to a UV detector or a High-Resolution Mass Spectrometer (HRMS) provides high sensitivity and specificity, the latter being essential for confirming the identity of dBPhP through its characteristic fragmentation pathways [4].
The following method is scalable and can be used for both analytical and preparative separation [3] [6].
The following table summarizes the gradient elution program:
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) |
|---|---|---|
| 0.01 | 95 | 5 |
| 30 | 85 | 15 |
| 50 | 60 | 40 |
| 65 | 35 | 65 |
| 67 | 95 | 5 |
| 75 | 95 | 5 |
For unambiguous identification and confirmation, use HRMS with the following typical conditions [4]:
The developed HPLC method should be validated according to ICH guidelines to ensure reliability, with key parameters summarized in the table below [7]:
| Validation Parameter | Result / Acceptance Criteria |
|---|---|
| Specificity | No interference from blank or sample matrix at dBPhP retention time. Peak purity > 99% [7]. |
| Linearity | Correlation coefficient (r) > 0.999 over the range of LOQ to 150% of specification level [7]. |
| Accuracy (Recovery) | 98.5% - 101.1% (Recovery within 90-110% is acceptable) [7]. |
| Precision (Repeatability) | %RSD of area for six preparations ≤ 2.0% [7]. |
| Limit of Detection (LOD) | Signal-to-noise ratio ≥ 3. |
| Limit of Quantification (LOQ) | Signal-to-noise ratio ≥ 10. The method should be accurate and precise at the LOQ [7]. |
| Robustness | Deliberate, small changes in flow rate (±0.2 mL/min), column temperature (±5°C), and wavelength (±3 nm) result in system suitability parameters (plate count, tailing, resolution) within acceptable limits [7]. |
The following workflow diagram illustrates the complete analytical procedure:
This validated method is applicable in various fields:
Dibutyl Phenyl Phosphonate (DBPP) is a neutral organophosphorus extractant that has been identified as a promising alternative to the industry-standard Tri-(n)-butyl Phosphate (TBP) for the separation of actinides, particularly Uranium (U(VI)) and Thorium (Th(IV)). Its key advantages include superior extraction efficiency for U(VI) and higher U/Th separation factors, which are crucial for advanced nuclear fuel cycle management and thorium fuel reprocessing. [1]
The basicity of an extractant, often quantified by its conditional acid uptake constant ((K_H)), influences its interaction with metal ions. DBPP has demonstrated a favorable (K_H) of 0.17, indicating its ability to participate in solvation reactions with actinide nitrates in acidic media. The stoichiometry of the extracted uranyl complex is confirmed to be UO~2~(NO~3~)~2~•2DBPP, analogous to the complex formed with TBP but with enhanced performance characteristics. [1]
2.1. Synthetic Protocol
2.2. Characterization Methods
The synthesized DBPP should be characterized to confirm its identity and purity:
The extraction performance of DBPP for key actinides has been quantitatively evaluated and compared directly with TBP under identical conditions (1.1 M extractant, xylene/n-dodecane diluent, 298 K). [1]
Table 1: Comparison of Actinide Distribution Ratios (D) for DBPP vs. TBP [1]
| Metal Ion | Nitric Acid Concentration | D (DBPP) | D (TBP) | Notes |
|---|---|---|---|---|
| U(VI) | Not Specified | Up to 30.5 | Lower than DBPP | Demonstrates superior U(VI) extraction efficiency. |
| Th(IV) | Varied (Conditional) | Reported | Reported | Higher U/Th separation factors than TBP. |
| Am(III) | Varied (Conditional) | Reported | Reported | Studied for fission product separation. |
Table 2: Key Physicochemical and Performance Parameters of DBPP [1]
| Parameter | Value / Description | Significance |
|---|---|---|
| Stoichiometry (U(VI)) | UO~2~(NO~3~)~2~•2DBPP | Confirms 1:2 metal-to-ligand complexation. |
| Conditional Acid Uptake (K~H~) | 0.17 | Measure of extractant basicity. |
| U/Th Separation Factor | Higher than TBP | Enhanced selectivity for U over Th. |
| Fission Product Extraction | Distribution ratios (D) determined for various elements | Critical for assessing selectivity against common fission products in spent fuel. |
4.1. Batch Extraction Procedure
Quantum chemical calculations, including the DLPNO-CCSD(T) methodology, have been employed to understand the extraction mechanism at the molecular level. Key findings include: [1]
The following diagram illustrates the logical workflow for the research and application of DBPP in actinide extraction, from synthesis to performance evaluation.
Diagram 1: Experimental workflow for evaluating DBPP in actinide extraction.
The core extraction mechanism involves the formation of a neutral complex where DBPP molecules coordinate to the actinide center via their phosphoryl oxygen atoms. The following diagram depicts the structure of the extracted uranyl complex.
Diagram 2: Molecular mechanism of U(VI) extraction by DBPP, forming a 1:2 complex.
DBPP has been experimentally and theoretically validated as an effective extractant for uranium and thorium, offering performance advantages over TBP, particularly in U(VI) extraction efficiency and U/Th selectivity. [1]
Future research should focus on:
Dibutyl phenyl phosphonate (DBPP) represents an important organophosphorus extractant with significant potential for advancing nuclear fuel reprocessing technologies. As the nuclear industry continues to develop more efficient and proliferation-resistant separation methods, alternatives to the conventional tributyl phosphate (TBP) system have become a major research focus. DBPP belongs to the phosphonate ester family characterized by a direct carbon-phosphorus (C-P) bond, which confers enhanced extraction capabilities and chemical properties compared to traditional phosphate-based extractants like TBP used in the standard PUREX process [1].
The reprocessing of spent nuclear fuel serves multiple crucial purposes: it enables the recovery of valuable fissile materials (uranium and plutonium) for recycling as fresh fuel, reduces the volume and radiotoxicity of high-level nuclear waste, and contributes to enhanced uranium utilization efficiency by 25-30% [2]. With approximately 400,000 tonnes of used nuclear fuel discharged from commercial power reactors to date, of which only about 30% has been reprocessed, the development of improved separation technologies represents a significant priority for nuclear fuel cycle optimization [2]. DBPP-based extraction systems offer promising characteristics that could address several limitations of current reprocessing methodologies, including higher extraction efficiency, improved selectivity for target actinides, and enhanced proliferation resistance through superior uranium/plutonium separation factors [1].
DBPP possesses distinct molecular structural features that differentiate it from traditional extractants like TBP. The key distinction lies in the direct carbon-phosphorus bond between the phenyl group and phosphorus atom, which replaces the oxygen bridge found in TBP. This structural modification significantly influences the electronic properties of the phosphoryl oxygen, the primary donor site for metal complexation. Computational chemistry analyses, including Mulliken population and Natural Bond Orbital (NBO) assessments, reveal that the electronic charge in DBPP is more polarized toward the oxygen atom of the P=O group compared to TBP, resulting in enhanced electron-donating capability [1].
The conditional acid uptake constant (K_H) for DBPP has been experimentally determined to be 0.17, which serves as a quantitative measure of its basicity and correlates with its extraction potential [1]. This value indicates moderately strong electron-donating characteristics that contribute to effective complexation with actinide ions. DBPP demonstrates favorable solubility characteristics in non-polar diluents commonly used in solvent extraction processes, particularly xylene and n-dodecane, typically employed at concentrations of approximately 1.1 M for extraction studies [1].
Table 1: Comparative Molecular Properties of DBPP and TBP
| Property | DBPP | TBP |
|---|---|---|
| Molecular Structure | Phosphonate ester with C-P bond | Phosphate ester with C-O-P linkage |
| Primary Donor Site | Phosphoryl oxygen (P=O) | Phosphoryl oxygen (P=O) |
| Conditional Acid Uptake Constant (K_H) | 0.17 | Typically lower than DBPP |
| Charge Polarization | Enhanced toward P=O oxygen | Less pronounced |
| Typical Solvent Concentration | 1.1 M in xylene or n-dodecane | 1.1 M in n-dodecane |
Research into phosphonate-based extractants has expanded beyond DBPP to include compounds such as dibutyl butyl phosphonate (DBBP) and diamyl amyl phosphonate (DAAP). These compounds share the fundamental phosphonate structure but differ in their alkyl chain lengths and configurations. Studies indicate that phosphonates generally exhibit higher extraction ability for actinides compared to their phosphate analogs due to their increased basicity [3]. The basicity of phosphonates, as quantified by K_H values, follows a consistent trend of being superior to phosphates, which directly translates to enhanced metal ion extraction capabilities [3].
The aggregation behavior of phosphonate extractants, including DBPP, has been investigated using dynamic light scattering (DLS) techniques. These studies reveal that phosphonates demonstrate a lower tendency for third-phase formation compared to TBP when extracting tetravalent metal ions at macro levels [3]. This property is particularly advantageous for process stability in industrial-scale applications, as third-phase formation can lead to operational challenges and potential safety concerns in nuclear fuel reprocessing facilities.
DBPP demonstrates exceptional extraction performance for hexavalent uranium (U(VI)), with distribution ratios (D_U) reaching values as high as 30.5 under optimal conditions [1]. This represents significantly enhanced extraction efficiency compared to conventional TBP systems. The extraction follows a solvation mechanism where neutral uranium species (UO₂(NO₃)₂) form complexes with DBPP molecules through coordination with the phosphoryl oxygen atom. Stoichiometric analysis has confirmed that the extracted complex consists of two DBPP molecules per uranium atom, maintaining the 1:2 metal-to-ligand ratio characteristic of TBP systems but with stronger coordination bonding [1].
For tetravalent thorium (Th(IV)), DBPP exhibits more moderate extraction capabilities with distribution ratios substantially lower than those observed for uranium. This differential extraction behavior between uranium and thorium forms the basis for the high separation factors achievable with DBPP systems. The extraction of trivalent americium (Am(III)) by DBPP is relatively weak, which is advantageous for fission product decontamination during actual reprocessing operations, as it allows for effective separation of the minor actinides from the valuable uranium and plutonium products [1].
Table 2: Distribution Ratios of Metal Ions in 1.1 M DBPP/Xylene System
| Metal Ion | Distribution Ratio (D) | Nitric Acid Concentration | Temperature |
|---|---|---|---|
| U(VI) | 30.5 | 5 M HNO₃ | 298 K |
| Th(IV) | 0.92 | 5 M HNO₃ | 298 K |
| Am(III) | <0.1 | 5 M HNO₃ | 298 K |
The selectivity of DBPP for different metal ions is one of its most advantageous characteristics for nuclear fuel reprocessing applications. Research has demonstrated that DBPP provides significantly higher U/Th separation factors compared to TBP, enabling more efficient separation of uranium from thorium and other tetravalent actinides [1]. This enhanced selectivity has important implications for advanced fuel cycle scenarios, including the reprocessing of thorium-based fuels which are garnering increased interest for their proliferation resistance and reduced long-lived waste generation.
DBPP also shows favorable selectivity patterns concerning fission product extraction. Distribution ratios for key fission products such as cesium (Cs), strontium (Sr), and ruthenium (Ru) are generally low, minimizing their co-extraction with the target actinides and thereby reducing product contamination [1]. This characteristic contributes to the production of purer uranium and plutonium products while concentrating the fission products in the waste streams for appropriate disposal. The combination of high uranium extraction efficiency and favorable fission product rejection makes DBPP a promising candidate for advanced reprocessing flow sheets.
Table 3: Separation Factors of DBPP Compared to TBP
| Separation Factor | DBPP System | TBP System |
|---|---|---|
| U/Th | Significantly higher | Baseline |
| U/Pu | Enhanced | Moderate |
| U/Fission Products | Favorable | Moderate |
The synthesis of high-purity DBPP is typically achieved through a nucleophilic substitution reaction between phenyl phosphonic dichloride and 1-butanol in an appropriate organic solvent. The following detailed protocol ensures consistent production of high-quality DBPP:
Comprehensive characterization of synthesized DBPP is essential to verify its chemical structure and purity:
The evaluation of DBPP extraction performance for actinides follows a standardized experimental protocol:
For comprehensive evaluation of multi-stage extraction efficiency:
The following workflow diagram illustrates the DBPP synthesis and characterization process:
The efficient recovery of uranium from loaded DBPP solvents is crucial for process viability. Due to the higher distribution ratios exhibited by DBPP compared to TBP, achieving quantitative stripping typically requires more stages or modified stripping conditions [3]. Effective stripping protocols include:
Solvent regeneration is essential for maintaining extraction performance and minimizing waste generation. DBPP solvents should be periodically washed with alkaline solutions (5 M NaOH) to remove acidic degradation products followed by multiple washes with distilled water to neutralize the solvent [3]. Regular monitoring of DBPP concentration and degradation products via FT-IR spectroscopy or gas chromatography ensures consistent process performance.
The implementation of DBPP-based extraction processes requires careful attention to safety protocols and regulatory compliance:
The following diagram illustrates the uranium extraction and stripping process using DBPP:
DBPP represents a promising alternative extractant to conventional TBP for nuclear fuel reprocessing applications, offering enhanced extraction efficiency for uranium, superior separation factors for U/Th and U/Pu pairs, and favorable physicochemical properties. The experimental protocols and application notes presented in this document provide researchers with comprehensive methodologies for implementing DBPP-based extraction processes in laboratory settings.
Future research directions for DBPP should focus on long-term stability studies under continuous irradiation conditions, comprehensive degradation profiling and its impact on extraction performance, development of optimized stripping formulations tailored to DBPP chemistry, and integration studies within advanced fuel cycle scenarios including minor actinide partitioning. The progression from laboratory-scale demonstration to industrial implementation will require additional engineering studies addressing solvent recycling, waste stream management, and economic assessment relative to established TBP-based processes.
As the nuclear industry continues to evolve toward more sustainable and proliferation-resistant fuel cycles, advanced extractants like DBPP hold significant potential for improving the efficiency and effectiveness of nuclear fuel reprocessing operations. The data and protocols provided herein establish a foundation for further development and optimization of DBPP-based separation technologies.
Dibutyl phenyl phosphate (DBPP) is an organophosphate compound with significant applications in various industrial sectors, including its use as a plasticizer, flame retardant, and in rubber processing. With the molecular formula C₁₄H₂₃O₄P and a molecular weight of 286.308 g/mol, this compound exhibits a logP value of 4.07, indicating its relatively hydrophobic character [1]. The analysis and quantification of DBPP requires robust chromatographic methods to ensure accurate separation from potential impurities and related compounds in complex matrices. These application notes provide a detailed protocol for the separation and analysis of this compound using the Newcrom R1 HPLC column, offering researchers and analytical scientists a reliable methodology that can be implemented in quality control, research, and development laboratories.
The Newcrom R1 column employs a specialized reverse-phase chromatography matrix with low silanol activity, which significantly reduces secondary interactions with basic compounds, thereby improving peak shape and resolution [2]. This column is part of the broader Newcrom family of columns, which includes mixed-mode options with various ion-pairing capabilities. The method described herein has been optimized to provide excellent separation efficiency for this compound, with scalability options ranging from analytical to preparative scale applications, making it suitable for both quantitative analysis and isolation of impurities [1].
This compound presents as a liquid at room temperature with a density of approximately 1.1 g/cm³ [3]. It has a boiling point of 333.3°C at standard atmospheric pressure and a flash point of 169.1°C, indicating its relative flammability hazard [3]. The compound's vapor pressure is negligible (0.0±0.7 mmHg at 25°C), suggesting low volatility at standard room conditions. The molecular structure combines both hydrophobic (butyl and phenyl groups) and hydrophilic (phosphate ester) moieties, contributing to its amphiphilic character and surface-active properties [1] [3].
Table 1: Molecular Characteristics of this compound
| Property | Value | Reference |
|---|---|---|
| CAS Number | 2528-36-1 | [1] |
| Molecular Formula | C₁₄H₂₃O₄P | [1] |
| Molecular Weight | 286.308 g/mol | [1] |
| LogP | 4.07 | [1] |
| Exact Mass | 286.133392 | [3] |
| PSA | 54.57000 | [3] |
| Density | 1.1±0.1 g/cm³ | [3] |
| Boiling Point | 333.3±15.0 °C at 760 mmHg | [3] |
| Flash Point | 169.1±40.7 °C | [3] |
This compound exhibits moderate acute toxicity through oral exposure, with reported LD₅₀ values of 2140 mg/kg in rats and 1790 mg/kg in mice [3]. The compound also demonstrates dermal absorption potential, as evidenced by a dermal LD₅₀ of >5 g/kg in rabbits [3]. Chronic exposure studies have revealed that repeated oral administration in rats (22750 mg/kg over 91 days) resulted in hepatic effects (changes in liver weight), hematological alterations (changes in erythrocyte count), and biochemical changes (cholinesterase inhibition) [3].
Occupational exposure limits have been established for this compound, with Russia setting a STEL (Short-Term Exposure Limit) of 0.1 mg/m³ with skin notation [3]. The ACGIH TLV-TWA is 3.5 mg/m³ (0.3 ppm) with skin notation [3]. Appropriate personal protective equipment including gloves, eye protection, and adequate ventilation should be employed when handling this compound. In case of spillage, absorb with an inert material and transfer to a suitable container for disposal in accordance with local regulations.
Table 2: Toxicological Profile of this compound
| Route of Exposure | Species | Value | Effects | Reference |
|---|---|---|---|---|
| Oral LD₅₀ | Rat | 2140 mg/kg | Lethal | [3] |
| Oral LD₅₀ | Mouse | 1790 mg/kg | Lethal | [3] |
| Dermal LD₅₀ | Rabbit | >5 g/kg | Lethal | [3] |
| Inhalation LC | Rat | >7 mg/m³ | Lethal | [3] |
| Repeated Oral (91 days) | Rat | 22750 mg/kg | Liver weight changes, cholinesterase inhibition | [3] |
| Inhalation (17 weeks) | Rat | 6 mg/m³ | CNS effects, cardiac weight changes | [3] |
The mobile phase for this chromatographic method consists of a mixture of acetonitrile, water, and phosphoric acid. To prepare 1 liter of mobile phase, measure 700 mL of HPLC-grade acetonitrile and 300 mL of HPLC-grade water using graduated cylinders. Add 1.0 mL of phosphoric acid (85%) to this mixture to achieve a concentration of approximately 0.1% (v/v) [1]. Transfer the mixture to a clean solvent reservoir and degas thoroughly using helium sparging, sonication, or vacuum filtration to prevent bubble formation during analysis. The mobile phase should be freshly prepared daily to prevent evaporation or degradation issues that could affect chromatographic performance.
For isocratic separation, maintain the mobile phase composition at 70:30 acetonitrile:water with 0.1% phosphoric acid throughout the analysis. This composition has been optimized to provide optimal retention and resolution for this compound on the Newcrom R1 column [1]. If necessary, minor adjustments to the acetonitrile:water ratio (±5%) can be made to fine-tune retention times to accommodate specific instrument configurations or sample matrices.
The separation should be performed using a Newcrom R1 column with dimensions of 150 × 4.6 mm and a particle size of 5 µm for standard analytical applications [2]. For higher throughput or UPLC applications, columns with 3 µm particles and smaller dimensions (e.g., 100 × 2.1 mm) are available [1] [2]. The method utilizes a flow rate of 1.0 mL/min for standard 4.6 mm ID columns, which should be adjusted proportionally for columns with different internal diameters (e.g., 0.25 mL/min for 2.1 mm ID columns) [1]. The column temperature should be maintained at 30°C using the column oven, and the detection wavelength should be set to 210 nm for optimal sensitivity, though this may be adjusted based on the specific UV spectrum of the analyte and potential interferences.
The injection volume typically ranges from 5 to 20 µL, depending on the concentration of the analyte and the sensitivity requirements. For trace analysis, larger injection volumes may be employed, provided they do not cause significant peak broadening. Under these conditions, the expected retention time for this compound is approximately 6-8 minutes, though this may vary slightly between instruments and specific column batches [1].
For applications requiring mass spectrometric detection, the method requires modification to replace the non-volatile phosphoric acid with a volatile acid additive. Prepare the mobile phase by combining 700 mL of LC-MS grade acetonitrile with 300 mL of LC-MS grade water and adding 1.0 mL of formic acid (98-100%) to achieve a concentration of 0.1% (v/v) formic acid [1]. This modification maintains similar chromatographic performance while ensuring compatibility with mass spectrometry systems.
When transferring the method to MS detection, the flow rate may need adjustment to accommodate the specific interface of the mass spectrometer. For electrospray ionization (ESI) sources, a flow rate of 0.3-0.5 mL/min is typically optimal for 2.1 mm ID columns. The method sensitivity in MS detection can be enhanced through careful optimization of MS parameters such as cone voltage, desolvation temperature, and collision energy specific to this compound.
The Newcrom R1 column features a special reverse-phase stationary phase with proprietary end-capping technology that significantly reduces silanol activity, thereby minimizing undesirable secondary interactions with basic compounds [2] [4]. The column is manufactured using spherical silica particles with a consistent pore size of 100 Å, available in particle sizes of 3 µm and 5 µm to accommodate both conventional HPLC and fast UPLC applications [2] [4]. The stationary phase demonstrates exceptional stability across a wide pH range (1.0 to 10.0), allowing method development flexibility that is not possible with conventional C18 columns [2].
The robustness of the Newcrom R1 column has been demonstrated through rigorous testing, including an experiment where the column maintained performance after almost 200 injections at pH 10.6 over 15 hours without significant loss of retention or efficiency [2]. This pH stability is particularly valuable for analyzing compounds like this compound that may require basic conditions for optimal separation or sample preparation.
Table 3: Newcrom R1 Column Specifications
| Parameter | Specification | Reference |
|---|---|---|
| Stationary Phase | Reversed phase with low silanol activity | [2] |
| Particle Shape | Spherical | [4] |
| Pore Size | 100 Å | [2] [4] |
| Particle Sizes | 3 µm, 5 µm | [2] [4] |
| pH Range | 1.0 - 10.0 | [2] [4] |
| Temperature Range | 0 - 50°C | [4] |
| Pressure Limit | 345 bar (5000 psi) | [4] |
| Available IDs | 0.5, 1, 2.1, 3.2, 4.6, 10, 22 mm | [2] |
| Available Lengths | 10, 25, 50, 100, 150, 250 mm | [2] |
Selection of appropriate column dimensions depends on the specific application requirements. For method development and scouting, a 150 × 4.6 mm, 5 µm column is recommended [2]. For high-throughput analysis or when using UPLC systems, columns with 2.1 mm internal diameter and 3 µm particles provide faster separations with reduced solvent consumption [1]. For preparative applications, columns with 10 mm or 22 mm internal diameters are available for isolation of impurities or purification of larger sample quantities [2].
For long-term column storage, it is recommended to use a mobile phase composition with 0.1% phosphoric or formic acid in a 50/50 mixture of acetonitrile and water [2]. The column should be thoroughly flushed with this storage solution (15-20 column volumes) before sealing both ends to prevent contamination and stationary phase degradation. Regular column performance tests should be conducted using a standard reference compound to monitor any changes in efficiency, retention, or peak symmetry over time.
To ensure reliable performance of the method, system suitability tests should be performed before sample analysis. Prepare a standard solution of this compound at a concentration of 10 µg/mL in the mobile phase or a compatible solvent. Inject this solution six times and evaluate the following parameters: the relative standard deviation (RSD) of retention times should be ≤1.0%; the RSD of peak areas should be ≤2.0%; the theoretical plate count (N) should be ≥5000 plates per meter; and the peak asymmetry factor (As) should be between 0.9 and 1.3 [5].
The method demonstrates excellent scalability from analytical to preparative applications, allowing for isolation of impurities or collection of purified this compound for further characterization [1]. The loading capacity for a standard 4.6 × 150 mm column is approximately 0.5-1.0 mg without significant peak broadening or loss of resolution. For higher loadings in preparative applications, the method can be scaled to larger diameter columns while maintaining the linear velocity by adjusting the flow rate proportionally to the square of the column radius.
For the analysis of this compound in various matrices, appropriate sample preparation is crucial for accurate results. For neat samples, dissolve directly in the mobile phase at a concentration of 0.1-1.0 mg/mL. For complex matrices, employ sample clean-up procedures such as liquid-liquid extraction with hexane or dichloromethane, or solid-phase extraction using C18 or mixed-mode sorbents. After extraction, reconstitute the dried extract in the mobile phase or a solvent with weaker elution strength than the mobile phase to prevent peak distortion during injection.
The method has been validated for application in pharmacokinetic studies, demonstrating appropriate sensitivity and linearity for biological samples [1]. For serum or plasma analysis, protein precipitation with acetonitrile (1:2 sample:acetonitrile ratio) followed by dilution with water and direct injection has been successfully employed. The limit of detection for this compound in biological matrices is approximately 0.009% with respect to a test concentration of 500 µg/mL for a 2.0 µL injection volume, based on similar methodologies for related compounds [5].
The following workflow diagram illustrates the complete analytical procedure for the separation and analysis of this compound using the Newcrom R1 column:
When encountering issues with the separation, several parameters can be adjusted to optimize performance. For early elution or insufficient retention, decrease the acetonitrile content in the mobile phase by 5-10% to increase hydrophobic interactions. For excessive retention times, increase the acetonitrile content by 5-10% to strengthen the eluting power. If peak tailing is observed, ensure the mobile phase pH is appropriately controlled or consider adding 0.1% triethylamine as a tailing suppressor, though this may not be compatible with MS detection.
For complex samples containing multiple components, a gradient elution method may be developed starting with 50% acetonitrile and increasing to 90% over 15 minutes, then holding for 2 minutes before re-equilibration. This approach may enhance resolution of this compound from structurally related compounds such as dioctyl phenyl phosphate, which has a higher logP value of 7.70 and would therefore exhibit longer retention under isocratic conditions [6].
The presented application notes provide a robust and reliable HPLC method for the separation and analysis of this compound using the Newcrom R1 column. The method offers excellent performance with simple mobile phase components, making it accessible for routine analysis in quality control laboratories. The versatility of the methodology allows for adaptation to various detection systems, including UV and mass spectrometry, meeting the needs of diverse analytical applications from basic research to regulatory compliance testing.
The wide pH stability of the Newcrom R1 column provides significant advantages for method development compared to conventional reversed-phase columns, allowing analytical scientists to optimize separations using pH as a variable without compromising column longevity [2]. The scalability of the method from analytical to preparative scale further enhances its utility for impurity profiling and isolation applications in pharmaceutical development and industrial quality control.
Phosphotriesterases (PTEs) represent a class of enzymes capable of hydrolyzing organophosphorus compounds, including phosphotriesters, thiophosphotriesters, and phosphorothiolesters. These enzymes have attracted significant research interest due to their potential applications in detoxification scenarios and drug development pipelines. The catalytic efficiency of PTEs approaches the limits of diffusion for preferred substrates like paraoxon, making them exceptionally effective biocatalysts [1]. PTEs function as metal-dependent hydrolases that operate through a mechanism involving direct interaction between the phosphoryl oxygen and divalent metals within the active site, significantly enhancing the electrophilicity of the phosphorus center and facilitating nucleophilic attack [1].
The biological function of PTEs extends beyond their recognized role in organophosphate detoxification. Evidence suggests that several PTEs may have evolved from lactonase ancestors, with their phosphotriesterase activity emerging as a promiscuous function due to physical similarities between the phosphoryl center and transition state of the enzyme's natural reaction [1]. This evolutionary adaptation highlights the remarkable flexibility of enzyme catalytic domains and provides insights for engineering novel enzymatic activities. Among the most studied PTEs is the bacterial phosphotriesterase from Pseudomonas diminuta, which exhibits a distorted (β/α)8 TIM-barrel fold and contains a binuclear metal center essential for catalytic activity [1]. Understanding the fundamental properties and mechanisms of PTEs provides the foundation for developing practical applications in pharmaceutical development and environmental protection.
Phosphotriesterases belong to the broader class of hydrolase enzymes (Group 3) that cleave ester bonds (Group 3.1). Specifically, they are classified as phosphoric triester hydrolases (EC 3.1.8), which includes aryldialkylphosphatase (EC 3.1.8.1) and diisopropyl fluorophosphatase (EC 3.1.8.2) [2]. These enzymes function as A-esterases that catalyze substrate cleavage without self-inhibition, distinguishing them from B-esterases that become irreversibly inhibited by organophosphates [2].
Several distinct enzymes exhibit phosphotriesterase activity, each with unique structural features and catalytic mechanisms:
Table 1: Comparative Analysis of Major Phosphotriesterase Enzymes
| Enzyme | Protein Fold | Metal Cofactors | Primary Sources | Notable Substrates |
|---|---|---|---|---|
| PTE | TIM-barrel | Zn²⁺, Cd²⁺, Mn²⁺, Ni²⁺ | Bacteria (P. diminuta, Flavobacterium sp.) | Paraoxon, parathion, nerve agents |
| PON1 | β-propeller | Ca²⁺ | Mammalian liver, plasma | Paraoxon, sarin, soman, lactones |
| OPAA | "Pita-bread" | Mn²⁺ | Bacteria, mammalian tissues | Soman, DFP, tabun |
| SMP30 | β-propeller | Ca²⁺ | Mammalian liver | Diisopropyl fluorophosphate (DFP) |
| MPH | β-lactamase | Zn²⁺ | Bacteria | Methyl parathion, chlorpyrifos |
Despite their structural diversity, these enzymes share several common features: all are metal-dependent hydrolases containing hydrophobic active sites with three discrete binding pockets to accommodate substrate ester groups [1]. The active site architecture typically includes distinct pockets for the leaving group and two side ester chains, providing both steric complementarity and electronic activation of the substrate [1]. This conserved active site organization enables recognition of diverse organophosphorus compounds while maintaining catalytic efficiency across different structural scaffolds.
The catalytic mechanism of phosphotriesterases centers on activation of the substrate phosphorus center through direct coordination with divalent metal ions in the active site. This metal interaction polarizes the phosphoryl group, increasing its electrophilicity and facilitating nucleophilic attack [1]. The specific mechanistic details vary among different PTE families, with two predominant pathways identified: direct hydroxide attack and covalent catalysis.
In the TIM-barrel enzymes like bacterial PTE, the binuclear metal center activates a water molecule that directly attacks the phosphorus center in an S~N~2-type mechanism [1]. The active site contains two metal ions: a more buried α-metal coordinated by H55, H57, and D301 in trigonal bipyramidal geometry, and a more solvent-exposed β-metal ligated by H201 and H230 [1]. These metals are bridged by a hydroxide ion and a carboxylated lysine (K169), creating the nucleophile responsible for substrate hydrolysis. The hydrophobic substrate-binding pocket consists of three distinct regions: the leaving group pocket (formed by W131, F132, F306, and Y309), the large pocket (H254, H257, L271, and M317), and the small pocket (G60, I106, L303, and S308) [1]. These pockets position the substrate optimally for catalysis and determine enantioselectivity for chiral phosphorus centers.
In contrast, β-propeller enzymes like PON1 employ a different mechanism involving covalent catalysis, where an active site residue (likely a histidine) forms a transient covalent intermediate with the substrate during the hydrolysis reaction [1]. PON1 functions as a calcium-dependent enzyme with broad specificity toward various lactones, esters, and organophosphates [2]. The senescence marker protein-30 (SMP30 or regucalcin) represents another variant that hydrolyzes diisopropyl phosphorofluoridate (DFP) but lacks activity toward paraoxon, illustrating the functional diversity within PTE enzymes [2].
Diagram: Catalytic Mechanism of Bacterial Phosphotriesterase
The enantioselectivity of PTEs represents another crucial aspect of their catalytic function. Wild-type bacterial PTE typically prefers the S~P~ enantiomers for most phosphate substrates, with stereochemical selectivity increasing with the difference in size between the side groups [1]. For phosphonate compounds, due to a reversal in priority of the substituents, the corresponding preferred chirality is R~P~ [1]. This enantioselectivity can be modulated through rational engineering of the large and small substrate-binding pockets, enabling customization of enzyme specificity for particular applications [1].
The following protocol describes a standardized method for determining phosphotriesterase activity against DBPP and related organophosphorus compounds:
Materials and Reagents:
Procedure:
Notes:
To determine kinetic parameters for DBPP hydrolysis:
Table 2: Representative Kinetic Parameters for Phosphotriesterase Enzymes
| Enzyme | Substrate | k~cat~ (s⁻¹) | K~M~ (mM) | k~cat~/K~M~ (M⁻¹s⁻¹) | Conditions |
|---|---|---|---|---|---|
| PTE (wild-type) | Paraoxon | 2.1 × 10⁴ | 0.2 | 1.1 × 10⁸ | pH 9.0, 30°C |
| PTE (M317K) | Ethyl-4-nitrophenyl phosphate | 0.34 | 30 | 11.3 | pH 9.0, 25°C |
| PON1 (human) | Paraoxon | 0.5-3.2* | - | - | pH 8.5, 25°C |
| PON1 (human) | Soman (P+C+) | 17.2 | - | - | pH 8.5, 25°C |
| PON1 (human) | Soman (P-C-) | 8.4 | - | - | pH 8.5, 25°C |
*Variation depends on PON1 polymorphism (Glu192 vs Arg192) [2].
For inhibition analysis, the 50-BOA (IC₅₀-Based Optimal Approach) provides an efficient experimental design requiring only a single inhibitor concentration greater than IC₅₀ for precise estimation of inhibition constants [3]:
Diagram: Experimental Workflow for Phosphotriesterase Analysis
For accurate determination of kinetic parameters:
Phosphotriesterase enzymes have significant applications in pharmaceutical research and toxicological assessment, particularly in the context of organophosphate poisoning treatments and metabolism studies of phosphorous-containing therapeutic agents. The stereoselective hydrolysis capability of PTEs makes them valuable for producing enantiomerically pure organophosphorus compounds or resolving racemic mixtures [1].
In drug development, PTEs can be employed in in vitro metabolism models to predict the stability of phosphorous-containing drug candidates. The enzymes can be incorporated into hepatic simulation systems to assess potential metabolic pathways and identify hydrolysis products. Additionally, engineered PTEs show promise as catalytic bioscavengers for organophosphate poisoning, offering an enzymatic detoxification approach that operates continuously without the stoichiometric limitations of conventional antidotes [1] [2].
The 50-BOA inhibition analysis method provides an efficient framework for evaluating drug-enzyme interactions, requiring fewer experimental data points while maintaining precision in inhibition constant estimation [3]. This approach is particularly valuable in early-stage drug screening where rapid assessment of potential interactions with metabolizing enzymes is essential. Recent advances in enzyme engineering have enabled the development of PTE variants with enhanced catalytic efficiency and altered substrate specificity, further expanding their pharmaceutical applications [1] [4].
Phosphotriesterase enzymes represent versatile biocatalysts with significant applications in pharmaceutical research, environmental remediation, and chemical safety assessment. The protocols outlined in this document provide standardized methods for characterizing PTE activity, inhibition, and kinetic parameters, with particular emphasis on the efficient 50-BOA approach for inhibition studies [3]. As research in enzyme engineering advances, the development of customized PTEs with enhanced catalytic properties and novel specificities will further expand their utility in both industrial and therapeutic contexts. Proper implementation of these experimental protocols will enable researchers to obtain reliable, reproducible data to advance the understanding and application of these remarkable enzymes.
This compound (DBPP) is an organophosphate compound with applications as a plasticizer and flame retardant in polymers, plastics, and coatings [1] [2]. The synthesis is a two-step process starting from phenol, proceeding through a key intermediate, phenyl phosphorodichloridate [3].
This first step involves the reaction between phenol and phosphoryl chloride (POCL₃) to form the intermediate, phenyl phosphorodichloridate [4] [3].
C₆H₅OH + POCL₃ → C₆H₅OP(O)CL₂ + HClThe second step involves the reaction of the intermediate with n-butanol to yield the final product [3].
C₆H₅OP(O)CL₂ + 2 C₄H₉OH → C₆H₅OP(O)(OC₄H₉)₂ + 2 HClThe following diagram illustrates the complete two-step synthesis process:
| Compound | CAS Number | Molecular Formula | Molecular Weight | Boiling Point | Density | Flash Point |
|---|---|---|---|---|---|---|
| Phenol [4] | 108-95-2 | C₆H₆O | 94.11 | ~182 °C | 1.07 g/cm³ | 79 °C |
| Phosphoryl Chloride [4] | 10025-87-3 | POCL₃ | 153.33 | 105.8 °C | 1.645 g/cm³ | - |
| n-Butanol [3] | 71-36-3 | C₄H₁₀O | 74.12 | 117.7 °C | 0.81 g/cm³ | 35 °C |
| Phenyl Phosphorodichloridate [5] [6] | 770-12-7 | C₆H₅CL₂O₂P | 210.98 | 241-243 °C | 1.412 g/mL | 113 °C |
| This compound [7] [8] | 2528-36-1 | C₁₄H₂₃O₄P | 286.30 | 333.3 °C | 1.076 g/cm³ | 169.1 °C |
| Test Type | Species | Result | Reference |
|---|---|---|---|
| Acute Oral Toxicity (LD₅₀) | Rat | 2140 mg/kg | [7] |
| Acute Oral Toxicity (LD₅₀) | Mouse | 1790 mg/kg | [7] |
| Acute Dermal Toxicity (LD₅₀) | Rabbit | >5000 mg/kg | [7] |
| Inhalation Toxicity (LC) | Rat | >7 mg/m³ | [7] |
| Occupational Exposure Limit | - | 3.5 mg/m³ (skin) | [7] |
While the search results do not contain specific spectral data for DBPP, the following standard methods are recommended for characterizing the product and confirming its identity and purity:
The available information is primarily from a 1975 patent [3]. For the most current and detailed laboratory procedures, I suggest you:
The table below summarizes the basic identifiers and known physical properties of dibutyl phenyl phosphate. Please note that many key parameters for experimental work are not available in the current literature.
| Property Type | Details |
|---|---|
| CAS Number | 2528-36-1 [1] |
| Chemical Formula | C₁₄H₂₃O₄P [1] |
| Synonyms | DBPP; Phosphoric acid, dibutylphenyl ester; Butyl phenyl phosphate [1] |
| Physical Description | Clear colorless liquid [1] |
| Flash Point | > 200 °F (93 °C) [1] |
| Water Solubility | < 1 mg/mL at 22.5°C [1] |
| Boiling Point | Data unavailable [1] |
| Vapor Pressure | Data unavailable [1] |
This compound is an organophosphate ester (OPE), a class of chemicals widely used as flame retardants and plasticizers [2]. While specific studies on its efficacy are scarce, its flame retardant action can be understood through the general mechanisms of phosphorus-based flame retardants, which can function in both the gas phase and the condensed phase [3].
The following diagram illustrates these two primary mechanisms:
Reactivity and Safety: Organophosphates like this compound can form highly toxic and flammable phosphine gas when in contact with strong reducing agents such as hydrides. Partial oxidation may also release toxic phosphorus oxides [1].
Recommended Safety Protocols:
Due to the prevalence of OPEs in indoor environments, here is a summarized analytical method for determining OPE concentrations in dust, which could be adapted for quality control or environmental monitoring in research settings [4].
Application: Analysis of organophosphate esters (OPEs), including various aryl and alkyl phosphates, in indoor dust. Sample Preparation:
Instrumental Analysis:
The current scientific data on This compound specifically is insufficient. Future research should focus on:
Table 1: Chemical and Regulatory Identity of Dibutyl Phenyl Phosphate (DBPP) [1]
| Characteristic | Detail |
|---|---|
| Type | Organophosphate ester |
| Synonym(s) | No data provided in sources |
| Registered Trade Name(s) | No data provided in sources |
| Major Components | This compound |
| Chemical Formula | C₁₄H₂₃O₄P |
| Chemical Structure | (RO)(RO)(R'O)P=O |
| CAS Registry | 2528-36-1 |
| NIOSH RTECS | TB9626600 |
DBPP is used in high-performance hydraulic fluids and lubricants, with a significant identified application in the aerospace industry [2] [3].
While detailed protocols for DBPP-specific applications were not available, the following analytical methodologies are referenced in the context of investigating hydraulic fluid contaminants. These can serve as a starting point for developing targeted experimental procedures.
The workflow for assessing DBPP in environmental or biological samples typically involves sampling, extraction, analysis, and data interpretation, with a particular focus on detecting its presence as a biomarker of exposure.
Table 2: Analytical Techniques for Organophosphates like DBPP [2] [3]
| Analytical Phase | Technique/Consideration | Application / Note |
|---|---|---|
| Sample Collection | Air Sampling (Flight Deck/Cabin) | Active or passive sampling during normal ops or fume events [3]. |
| Biological Matrices | Blood, urine for biomonitoring; rapid metabolism complicates detection [2]. | |
| Sample Preparation | Extraction & Clean-up | Liquid-liquid or solid-phase extraction from air filters/biological samples. |
| Analysis | Gas Chromatography (GC) | Separation of volatile organophosphates [2]. |
| Liquid Chromatography (LC) | Suitable for less volatile compounds or thermally degraded mixtures [3]. | |
| Mass Spectrometry (MS) | Highly sensitive and selective detection/identification [2] [3]. | |
| Key Challenge | Complex Mixtures | Analyze DBPP within thermally degraded engine oil/hydraulic fluid mixtures [3]. |
Current literature indicates several areas where further research is needed, which could form the basis for future experimental protocols:
This application note outlines robust methods for the direct detection and quantification of organophosphate compounds, specifically dibutyl phosphate (DBP), in complex matrices using electrospray ionization and tandem mass spectrometry.
Table 1: Reagents and Instruments
| Item | Specification | Source/Model |
|---|---|---|
| Mass Spectrometer | Capable of ESI in positive and negative mode; MS/MS for SRM | |
| Chromatography | LC or GC system compatible with MS | |
| Internal Standard | Deuterated DBP or other suitable analogue | |
| Solvents | HPLC-grade methanol, acetonitrile, water; diethyl ether, ethyl acetate | |
| Salts | Anhydrous MgSO₄, NaCl for LLE |
Sample Preparation Protocols:
Liquid-Liquid Extraction (LLE) for Aqueous Matrices: For samples like urine or process water, a modified method based on López et al. can be used [1].
Direct Analysis for Organic/Process Streams: For samples where TBP is the matrix, a direct dilution and analysis method can be employed, as demonstrated by Lamouroux et al. [2].
Mass Spectrometric Analysis:
Electrospray Ionization (ESI) Parameters: The following settings should be optimized using standard solutions, potentially aided by Design of Experiments (DoE) [1].
Detection and Quantification:
The experimental workflow for the analysis can be visualized as follows:
Diagram 1: Experimental workflow for the determination of dibutyl phosphate using mass spectrometry.
Table 2: Performance Data for DBP Determination via MS
| Method | Matrix | Linear Range | Limit of Quantification (LoQ) | Key Ion / SRM Transition | Reference |
|---|---|---|---|---|---|
| ESI-MS (-ve) | Aqueous Nitrate Solution | H₂MBP: 0.1 - 10 g/L | Not specified | [M - H]⁻ | [2] |
| ESI-MS (+ve) | TBP Matrix | HDBP: up to 1 g/L | ~60 mg/L | [2TBP, HDBP + H]⁺ (m/z 743) | [2] |
| LC-MS/MS (ESI-) | Human Urine | Not specified | 0.50 ng mL⁻¹ (for 6 DAPs) | SRM transitions | [1] |
The core principle demonstrated is that ESI-MS is a powerful and versatile tool for the direct determination of dialkyl phosphate compounds without the need for derivatization [2]. The key to success lies in selecting the appropriate ionization mode and sample preparation strategy based on the sample matrix.
For dibutyl phenyl phosphate, the protocols can be adapted as follows:
This is a step-by-step protocol for determining dibutyl phosphate in a urine matrix, adaptable for this compound in other aqueous samples.
Diagram 2: Detailed step-by-step protocol for sample preparation and LC-MS/MS analysis.
Procedure:
Butyrylcholinesterase (BChE), classified as EC 3.1.1.8, is a nonspecific cholinesterase enzyme that hydrolyzes choline-based esters and shares significant structural homology (approximately 54% amino acid sequence identity) with acetylcholinesterase (AChE) [1]. While both enzymes catalyze the hydrolysis of the neurotransmitter acetylcholine (ACh), they exhibit distinct physiological roles and distribution patterns within the nervous system. Under normal physiological conditions, AChE plays the dominant role in regulating cholinergic neurotransmission through rapid hydrolysis of ACh at synaptic clefts. However, in the progression of Alzheimer's disease (AD), a dramatic shift occurs: AChE activity declines to 55–67% of normal levels, while BChE activity increases to approximately 120% of normal levels [1]. This compensatory elevation positions BChE as a therapeutically relevant target for intermediate and advanced AD, where selective inhibition may provide symptomatic benefit while potentially modifying disease pathology.
The rationale for targeting BChE extends beyond cholinergic augmentation alone. Research has demonstrated that selective BChE inhibition can reduce β-amyloid peptide levels in both murine models and human neuroblastoma cells without compromising cellular viability [1]. Furthermore, BChE has been shown to attenuate the formation of amyloid fibrils in vitro, and elevated BChE levels are associated with key neuropathological hallmarks of AD, including neuritic plaques and neurofibrillary tangles [1]. Emerging evidence also suggests BChE influences lipid metabolism through its involvement in ghrelin hydrolysis and regulation of low-density lipoprotein uptake, potentially linking cholinergic dysfunction with metabolic abnormalities in neurodegenerative conditions [2]. These multifactorial roles have established BChE as an attractive target for developing novel therapeutic interventions for AD and related neurological disorders.
The identification of novel BChE inhibitors has been significantly advanced through the integration of computational screening methods with traditional experimental validation. Quantitative high-throughput screening (qHTS) has enabled rapid evaluation of large compound libraries against BChE activity. In one landmark study, researchers screened 8,998 compounds from several annotated libraries (LOPAC, NPACT, and NPC) using an enzyme-based BChE inhibition assay in qHTS format [1]. This approach identified 125 confirmed BChE inhibitors representing diverse structural classes, including previously reported compounds (bambuterol and rivastigmine) and novel inhibitors (pancuronium bromide and NNC 756) [1]. The screening protocol included counter-screening against AChE to determine selectivity, followed by molecular docking analyses to elucidate binding modes within the active sites of both enzymes.
Recent advances have incorporated machine learning (ML) techniques to enhance screening efficiency. Several research groups have developed quantitative structure-activity relationship (QSAR) models based on molecular fingerprints with various ML algorithms, including XGBoost, Random Forest, Support Vector Machine, and K-Nearest Neighbors [3]. These models have demonstrated exceptional performance in predicting BChE inhibitory activity, with the best-performing XGBoost model achieving an area under the curve (AUC) value of 0.974 [3]. The implementation of hybrid virtual screening strategies that combine both ligand-based and structure-based methods has further improved the identification of novel BChE inhibitors with favorable safety profiles and neuroprotective effects in vitro [3]. This integrated approach allows researchers to prioritize compounds with higher likelihood of activity before committing resources to experimental validation, significantly accelerating the drug discovery process.
Table 1: Performance comparison of machine learning algorithms for BChE inhibitor prediction
| Model | Accuracy | AUC Score | Optimal Parameters |
|---|---|---|---|
| XGBoost | 94.94% | 0.9740 | 'max_depth' = 9; 'n_estimators' = 100; 'eval_metric' = 'logloss' |
| Random Forest | 95.36% | 0.9728 | 'max_depth' = None; 'min_samples_split' = 5; 'n_estimators' = 200 |
| SVM | 94.64% | 0.9677 | 'C' = 10; 'gamma' = 'scale'; 'kernel' = 'rbf' |
| KNN | 94.09% | 0.9721 | 'n_neighbors' = 7; 'weights' = 'distance' |
Table 2: Experimental validation results of machine learning-predicted BChE inhibitors
| Compound | BChE IC50 (μM) | AChE IC50 (μM) | Selectivity Ratio | Cellular Safety |
|---|---|---|---|---|
| Piboserod | 15.33 | >100 | >6.5 | Favorable |
| Rotigotine | 12.76 | >100 | >7.8 | Favorable |
| NNC 756 | 0.28* | 7.41* | 26.46 | Not specified |
| Bambuterol | 0.41* | 64.3* | 156.8 | Not specified |
*Values from primary screening data [1] [3]
The colorimetric BChE inhibition assay provides a robust, cost-effective method for evaluating compound activity against BChE. The protocol utilizes an optimized Ellman's method, where the hydrolysis of butyrylthiocholine by BChE produces thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored 5-thio-2-nitrobenzoate anion detectable at 405 nm [1] [4].
Materials and Reagents:
Procedure:
Validation Parameters:
For enhanced sensitivity, a fluorometric BChE inhibition assay may be employed, utilizing Thiolite Green as the detection reagent [1] [4]. This assay offers approximately 10-fold greater sensitivity than the colorimetric method, making it particularly suitable for detecting weak inhibitors or working with limited enzyme quantities.
Materials and Reagents:
Procedure:
Key Considerations:
To characterize the mechanism of inhibition and selectivity profile of confirmed hits, follow-up studies should include enzyme kinetic analyses and counter-screening against AChE.
Kinetic Characterization Protocol:
Selectivity Assessment:
The three-dimensional structure of BChE reveals distinctive features that inform rational inhibitor design. While BChE shares overall structural similarity with AChE, key differences in the active site gorge enable the development of selective inhibitors. BChE possesses a larger active site cavity (approximately 500 ų versus 300 ų in AChE) and a more flexible acyl-binding pocket [5]. The catalytic triad of BChE consists of Ser198, His438, and Glu325, which is identical to AChE, but the arrangement of aromatic residues that line the gorge differs significantly, affecting substrate specificity and inhibitor binding.
Molecular docking studies of potent BChE inhibitors reveal characteristic binding modes that exploit these structural features. Selective BChE inhibitors typically engage with both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of the enzyme, spanning the entire length of the active site gorge [1] [6]. The larger acyl-binding pocket in BChE can accommodate bulkier substituents that would be sterically hindered in AChE, providing a structural basis for selectivity. Additionally, differences in the composition and flexibility of the omega loop (residues 115-125) and the presence of specific aromatic residues (Phe329, Ala328) in BChE versus corresponding residues in AChE create distinct interaction landscapes that can be targeted for selective inhibition.
Analysis of confirmed BChE inhibitors reveals several privileged structural motifs associated with potent inhibition. Quinoline derivatives, particularly 4-amino-2,3-polymethylenequinolines, have demonstrated exceptional BChE inhibitory activity, with IC50 values in the low nanomolar range [6]. The incorporation of hydrophobic substituents and hydrogen bond acceptors at strategic positions enhances both potency and selectivity. Furthermore, molecular hybridization approaches, conjugating cholinesterase inhibitor pharmacophores with antioxidant moieties such as butylated hydroxytoluene (BHT), have yielded multifunctional ligands with improved therapeutic potential [6].
Table 3: Structural features influencing BChE inhibitory activity based on QSAR studies
| Molecular Descriptor | Correlation with Activity | Structural Interpretation |
|---|---|---|
| Valence Molecular Connectivity Index (³χv) | Positive (r = 0.730) | Higher values indicate greater molecular branching and complexity |
| AlogP (Octanol-Water Partition Coefficient) | Positive | Increased hydrophobicity enhances binding to BChE active site |
| Number of Aliphatic Hydroxyl Groups (nOH) | Variable | Can form hydrogen bonds with active site residues |
| O-060 Atom-Centered Fragments | Positive | Presence of ether oxygen atoms in specific configurations |
The landscape of BChE-targeted therapeutics is rapidly evolving beyond simple enzyme inhibition toward multifunctional approaches that address the complex pathophysiology of neurodegenerative diseases. Multi-target-directed ligands (MTDLs) represent a particularly promising strategy, with molecules designed to simultaneously modulate BChE and related targets such as histone deacetylases, β-secretase (BACE1), and antioxidant response pathways [7] [2]. These compounds aim to provide comprehensive therapeutic effects by addressing multiple aspects of neurodegeneration, including protein aggregation, oxidative stress, and epigenetic dysregulation.
Recent studies have demonstrated the therapeutic potential of hybrid molecules conjugating cholinesterase inhibitor pharmacophores with neuroprotective moieties. For instance, conjugates of 4-amino-2,3-polymethylenequinolines with the antioxidant butylated hydroxytoluene (BHT) connected via alkylamine or alkylimine linkers have shown exceptional potency against BChE (IC50 values as low as 5.96 nM) while simultaneously exhibiting strong antioxidant activity and the ability to inhibit β-amyloid aggregation [6]. The length and chemical nature of the linker connecting these pharmacophores significantly influences biological activity, with alkylamine spacers generally proving more effective than alkylimine analogs, and longer spacers enhancing potency against both cholinesterases [6]. These structure-activity relationships provide valuable guidance for future inhibitor optimization.
The application of artificial intelligence and machine learning in BChE inhibitor discovery continues to advance, with recent developments focusing on addressing limitations in training data quality and generalization ability [3]. Ensemble modeling approaches, consensus scoring methods, and improved feature representation schemes are enhancing prediction accuracy for novel chemotypes. Additionally, increased emphasis on experimental validation and ADMET profiling early in the screening process ensures that identified hits possess not only potent BChE inhibition but also favorable pharmacokinetic properties and blood-brain barrier permeability essential for central nervous system targets [3] [6]. These integrated approaches hold significant promise for delivering novel BChE-targeted therapeutics with improved efficacy and safety profiles for neurodegenerative disorders.
The development of selective BChE inhibitors represents a promising therapeutic strategy for Alzheimer's disease, particularly in advanced stages where BChE activity becomes increasingly significant in cholinergic dysfunction. The application notes and protocols detailed herein provide a comprehensive framework for identifying and characterizing novel BChE inhibitors, integrating both computational and experimental approaches. The structural insights and emerging directions highlighted in this document offer valuable guidance for rational inhibitor design and optimization. As research in this field advances, the continued refinement of screening methodologies, coupled with a deeper understanding of BChE's multifaceted roles in neurodegeneration, will undoubtedly yield increasingly sophisticated therapeutic agents with potential to meaningfully impact the treatment of Alzheimer's disease and related conditions.
The table below summarizes key findings from a study investigating various additives' effects on DBPP. The effectiveness of these additives can change significantly in the presence of copper, which acts as a catalyst [1].
| Additive Class | Examples | Effect on DBPP (General) | Effect in Presence of Copper |
|---|---|---|---|
| Aromatic Amines | Not Specified | Effective oxidation inhibitor | Promotes oxidation and increases corrosivity |
| Alkylphenols | Not Specified | Effective oxidation inhibitor | Promotes oxidation and increases corrosivity |
| Xanthates (without disulfide group) | Not Specified | Effective oxidation inhibitor; sharply reduces corrosivity | Reduces corrosivity (forms protective sulfide film on copper) |
| Xanthates (with disulfide group) | Not Specified | Information Not Specified | Does not reduce corrosivity |
Here are detailed methodologies for key experiments you can adapt. While the DBPP study is older, modern standardized tests are used for similar analyses today.
1. Protocol: Evaluating Additive Efficacy in DBPP This methodology is derived from the core study on dibutyl phenyl phosphate [1].
2. Protocol: Thermogravimetric Analysis (TGA) for Stability Ranking This is a modern, standardized method to determine thermal-oxidative stability, applicable for ranking materials like DBPP [2].
3. Protocol: Gear Oil Oxidation Tests (Adaptable for DBPP) These standardized tests are highly relevant for lubricants and fluids under stress. The conditions can be adapted to test DBPP formulations [3].
Q1: Why is my DBPP formulation becoming corrosive to copper components?
Q2: How can I quantitatively rank the thermal-oxidative stability of different DBPP formulations?
Q3: What are the key parameters to monitor in a thermal-oxidative aging test?
To help visualize the experimental process and the chemical phenomenon, please see the following diagrams.
The stability of organophosphates (OPs) in samples and the activity of enzymes used for their hydrolysis are highly sensitive to experimental conditions. The table below summarizes the key factors and their impacts.
| Factor | Effect on Stability/Activity | Recommended Control Strategies | Key References |
|---|---|---|---|
| pH & Hydrolysis | OPs, being esters, are highly susceptible to hydrolysis. | Buffer samples appropriately; avoid extreme pH during extraction and analysis. | [1] |
| Enzymatic Activity (in samples) | Endogenous enzymes (e.g., peroxidases) in biological or food samples can degrade OPs. | Use enzyme inhibitors (e.g., sodium azide, trichloromethane) or blanch vegetable samples to denature enzymes. | [1] |
| Metal Ions | Can catalyze degradation (e.g., Diazinon) or enhance stability (e.g., Dichlorvos). | Avoid contact with metal surfaces; consider adding stabilizing ions like Al³⁺ or Fe³⁺ for specific OPs. | [1] |
| Temperature | Higher temperatures accelerate chemical and enzymatic degradation. | Store samples at or below -20°C; perform analyses at controlled, cool temperatures. | [1] |
| Storage Time | Residues degrade over time, leading to underestimation of concentration. | Establish and validate maximum storage times for each sample type and analyte. | [1] |
| Enzyme Stabilization (OPH) | Free Organophosphorus Hydrolase (OPH) is vulnerable to heat, UV light, and solvents. | Immobilize OPH in a silk fibroin matrix to protect its activity under harsh conditions. | [2] |
This protocol, adapted from a study on the stability of four OPs (dichlorvos, malathion, diazinon, chlorpyrifos), outlines how to test the effects of various additives [1].
Step 1: Sample Preparation
Step 2: Additive Treatment
Step 3: Storage and Analysis
Step 4: Data Calculation
(Residue amount at time T / Initial residue amount) * 100.This protocol describes a method to significantly enhance the robustness of OPH for use in coatings or under demanding conditions [2].
Step 1: Silk Fibroin Solution Preparation
Step 2: Enzyme Entrapment
Step 3: Formation of Stabilized OPH Material
Step 4: Activity Validation
Q1: Why do my analyzed organophosphate pesticide concentrations decrease significantly after storing my samples, even at -20°C? This is a common issue primarily caused by two factors:
Q2: How can I improve the storage stability of organophosphate residues in my analytical samples?
Q3: The Organophosphorus Hydrolase (OPH) I use for detoxification studies loses activity quickly. How can I stabilize it? Free OPH is indeed sensitive to environmental stress. A highly effective method is immobilization.
The diagram below outlines the core experimental workflow for evaluating organophosphate stability and the key factors influencing it.
The table below summarizes effective oxidation inhibitors for dibutyl phenyl phosphate based on a historical study, and includes a very important note on their behavior in the presence of copper [1].
| Inhibitor Class | Specific Examples | Key Efficacy Notes |
|---|---|---|
| Aromatic Amines | Not specified | Effective as oxidation inhibitors [1]. |
| Alkylphenols | Not specified | Effective as oxidation inhibitors [1]. |
| Xanthates | Those without the disulfide group | Effective inhibitors; sharply reduce corrosivity by forming a protective sulfide film on copper [1]. |
Critical Interaction with Copper: The study found that while alkylphenols and aromatic amines are effective inhibitors, their behavior changes dramatically in the presence of copper metal. These additives can promote oxidation and increase the corrosivity of this compound when copper is present [1]. If your system contains copper components, xanthates without the disulfide group are the recommended choice from the list above.
While not tested specifically with this compound, recent research focuses on a powerful corrosion inhibitor class that may be relevant to your work: cerium organophosphates [2] [3] [4]. These are complex compounds where cerium is bonded to an organic phosphate group, such as dibutyl phosphate (dbp) or bis(2-ethylhexyl) phosphate (DEHP) [2] [3].
The following diagram illustrates the general "smart" mechanism by which these inhibitors function, particularly in self-healing coatings.
Mechanism Explained: This dual-release mechanism is considered "smart" because the inhibitor is released on-demand when and where corrosion begins [2] [3]. The protective film physically blocks the electrochemical reactions necessary for corrosion to proceed.
It is important to be aware of the limitations in the available data:
Q1: What are the primary corrosion mechanisms affecting copper in aqueous environments? Copper corrosion in water is an electrochemical process. The main mechanisms encountered in systems like heat exchangers or water circuits are pitting corrosion, erosion corrosion, uniform corrosion, and stress corrosion cracking [1]. The specific mechanism depends on factors like water chemistry, flow velocity, and the presence of aggressive ions like chlorides.
Q2: How do organic inhibitors like Benzotriazole (BTA) protect copper from corrosion? Organic inhibitors such as BTA function by adsorbing onto the copper surface and forming a protective film. This barrier physically blocks the metal from contact with the corrosive environment. Molecules with heteroatoms (e.g., N, O, S) are particularly effective as they facilitate strong adsorption onto the metal surface [2] [3]. For example, BTA is known to form a protective complex at corrosion sites [3].
Q3: My electrochemical measurements are inconsistent. What could be causing this? Inconsistencies often stem from these common experimental pitfalls:
| Problem/Symptom | Potential Cause | Suggested Solution |
|---|---|---|
| High corrosion current density (icorr) | Ineffective or depleted inhibitor; overly aggressive solution; unstable passive film. | Increase inhibitor concentration; confirm solution pH and chemistry; verify OCP stability before measurement [2]. |
| Unstable OCP reading | Poor electrical contact; contaminated electrode surface; system not at equilibrium. | Re-prepare and clean the electrode surface; ensure all connections are secure; allow more time for the system to stabilize [2]. |
| Low charge transfer resistance (Rct) in EIS | The protective layer on the electrode is weak, non-existent, or damaged. | Verify inhibitor is properly dissolved/adsorbed; check for defects in the formed film using surface analysis (SEM/EDX) [2] [5]. |
| Positive shift in DC potential under CP | AC interference on a cathodically protected system, reducing CP effectiveness. | Apply a more negative cathodic protection (CP) current density; implement AC mitigation measures [4]. |
| Poor reproducibility between tests | Slight variations in surface preparation, solution temperature, or electrode alignment. | Strictly standardize all experimental protocols, including abrasion steps, immersion time, and environmental control [2] [5]. |
Here are detailed methodologies for key techniques cited in modern corrosion research.
Protocol 1: Electrochemical Impedance Spectroscopy (EIS) & Potentiodynamic Polarization (PDP) This protocol is adapted from studies on copper and aluminum alloys [2] [5].
Protocol 2: Surface Characterization via SEM/EDX and AFM This protocol is used to visually and chemically confirm the presence and quality of inhibitor films [2].
The diagram below visualizes the multi-technique approach to evaluate a corrosion inhibitor, from initial electrochemical screening to final surface validation.
The table below summarizes critical electrochemical parameters and their significance, derived from experimental studies.
| Parameter | Symbol (Unit) | Significance & Interpretation |
|---|---|---|
| Corrosion Current Density | icorr (A/cm²) | Direct indicator of corrosion rate. A lower value signifies better inhibition. Calculated from PDP [2]. |
| Charge Transfer Resistance | Rct (Ω·cm²) | Resistance to electron transfer across the metal-solution interface. A higher value indicates a more effective protective film. Obtained from EIS [2] [5]. |
| Inhibition Efficiency | η (%) | Percentage reduction in corrosion rate. η = [(icorr - icorr(inh))/icorr] × 100, where icorr(inh) is the current with inhibitor [2]. |
| Corrosion Potential | Ecorr (V vs. Ref.) | Indicates the thermodynamic tendency to corrode. A shift of < 85 mV suggests a mixed-type inhibitor [2]. |
| Breakdown Potential | Eb (V vs. Ref.) | Potential at which localized corrosion (pitting) initiates. A more noble (positive) Eb indicates improved resistance to pitting [5]. |
The thermal-oxidative stability of Dibutyl Phenyl Phosphate can be significantly influenced by specific additives. The table below summarizes the effects of different additive classes, based on historical experimental findings [1].
| Additive Class | Effectiveness as Inhibitor | Key Effect on Corrosivity | Critical Consideration |
|---|---|---|---|
| Xanthates (without disulfide group) | Effective | Sharp reduction, especially in the presence of copper. A protective sulfide film forms on the copper surface. | Often the best choice for systems containing copper metals. |
| Aromatic Amines | Effective | Can increase corrosivity in the presence of copper. | Avoid in systems with copper components. |
| Alkylphenols | Effective | Can increase corrosivity in the presence of copper. | Avoid in systems with copper components. |
Q1: What is the basic physical properties of DBPP I need to know for my experiments?
Q2: I am getting inconsistent results in my stability tests. What could be a key factor I'm overlooking?
Q3: Are there any known toxicity concerns with handling DBPP?
While detailed modern protocols were not available in the search results, the following guidance can be inferred for key experiments:
Protocol for Evaluating Thermal-Oxidative Stability:
Analytical Methods for Characterization: The analysis of complex additives and their degradation products often requires advanced techniques [4]. You should consider using:
The following diagram outlines a logical workflow for troubleshooting DBPP instability in your experiments, based on the information presented.
The core study on additive effects cited here is from 1967 [1]. The field of material science has advanced significantly since then.
Hygroscopy is the property of a substance to attract and hold water molecules from the surrounding environment, which can lead to physical changes such as an increase in volume or viscosity [1]. The extent of water uptake depends on the substance's chemical composition [2].
While direct data on dibutyl phenyl phosphate is unavailable, research on phosphate ester ionic liquids provides strong evidence that the chemical structure of the cation (the positively charged ion paired with the phosphate anion) critically determines hygroscopicity [3].
The table below summarizes key findings from a study on phosphate ester ionic liquids, which are highly relevant to understanding this compound behavior [3].
| Cation Type | Hygroscopicity & Water Interaction | Impact on Lubricating Film | Macroscopic Tribological Performance |
|---|---|---|---|
| Aromatic (e.g., Imidazolium, Pyridinium) | High water absorption. Strong hydrogen bonding with water molecules (RDF peak at ~2.5 Å). | Water co-adsorbs on metal surface, disrupts cation coordination, and destabilizes the protective film. | Performance degrades with humidity: friction increases by 0.03-0.05, wear volume scales with humidity. |
| Aliphatic (e.g., Tetraalkylammonium, Tetraalkylphosphonium) | Low water absorption. Water is spatially confined away from the metal surface (RDF peak at ~4 Å). | Forms a stable, robust core lubricating film (~14 Å thick) that is protected from water. | Performance is maintained even in humid environments. |
The hygroscopic nature of these compounds necessitates careful handling and storage to prevent performance degradation.
To maintain the integrity of this compound, adhere to the following protocols [3] [4] [5]:
The table below addresses common problems related to hygroscopic phosphate esters.
| Problem | Potential Cause | Solution |
|---|---|---|
| Increased viscosity or clumping | Absorption of atmospheric moisture. | Verify storage conditions; ensure container is properly sealed; dry the material before use [1] [3]. |
| Degradation of performance (e.g., in lubrication or as a reaction medium) | Water uptake leads to hydrolysis, viscosity reduction, and corrosion of metal interfaces [3]. | Use aliphatic cation-based phosphate esters for humid applications; ensure system is sealed from ambient air. |
| Corrosion of steel surfaces | Hydrolysis of the phosphate ester in humid air can release corrosive products [3]. | Prevent moisture ingress; use alternative, more hydrophobic phosphate esters if corrosion is observed. |
For consistent experimental results, follow this standardized workflow for handling and preparing hygroscopic compounds like phosphate esters.
Q1: What is the core principle of the DBPP strategy? The Degradation-based Protein Profiling (DBPP) strategy is an innovative method for identifying the protein targets of natural products like Celastrol. Its core principle relies on PROTAC (Proteolysis-Targeting Chimera) technology. Unlike methods that depend on direct, strong binding between a small molecule and a protein, DBPP uses bifunctional PROTAC molecules to hijack the cell's natural ubiquitin-proteasome system. These molecules bind the natural product (e.g., Celastrol) on one end and an E3 ubiquitin ligase on the other, bringing them together to form a ternary complex. This induces ubiquitination and subsequent degradation of the target protein. The degraded proteins are then identified through quantitative proteomics [1].
Q2: My HPLC baseline is noisy. What could be the cause? A noisy baseline is a common issue with several potential causes [2]:
Q3: My peaks are tailing. How can I improve them? Peak tailing can be addressed by considering the following [2]:
Q4: The retention time of my analyte is drifting. What should I check? Retention time drift often points to issues with system stability [2]:
The following diagram illustrates the complete DBPP workflow for target identification, from library construction to final validation [1].
The workflow above can be broken down into the following key methodological steps [1]:
PROTAC Library Construction
Phenotypic Screening & Toolbox Selection
Quantitative Proteomics
Target Identification & Validation
The following tables summarize quantitative data from a DBPP case study on Celastrol [1].
Table 1: Phenotypic Screening of Select Celastrol-Based PROTAC Molecules
| PROTAC Molecule | Linker Type | Linker Length | Proliferation Inhibition (IC50 in μM) |
|---|---|---|---|
| ZH-002 | Alkyl Chain | Short | 0.25 |
| ZH-011 | PEG Chain | Short | 0.40 |
| ZH-013 | Alkyl Chain | Medium | 0.69 |
| ZH-015 | PEG Chain | Long | 0.56 |
Table 2: Targets of Celastrol Identified via the DBPP Strategy
| Target Protein | Identification Status | Potential Role / Note |
|---|---|---|
| IKKβ | Known Target | Confirmed via DBPP |
| PI3Kα | Known Target | Confirmed via DBPP |
| CIP2A | Known Target | Identified via IP-MS data |
| CHK1 | Potential New Target | Speculated to be involved in compound-induced toxicity |
| OGA | Potential New Target | May play a role in metabolic & neurodegenerative diseases |
| ERCC6L | Potential New Target | Identified via IP-MS data |
When performing DBPP, the quality of your HPLC separation (e.g., for analyzing proteomic samples or purified compounds) is critical. Below is a guide to common issues.
The following table provides specific corrective actions for the issues highlighted in the decision tree above [2].
| Problem Area | Specific Issue | Recommended Actions |
|---|---|---|
| System Pressure | High Pressure | Lower flow rate; backflush/replace column; flush system to remove precipitates [2]. |
| Low Pressure | Increase flow rate; identify and fix leaks; check for air in the system [2]. | |
| Pressure Fluctuations | Degas solvents; purge pump; replace faulty check valves; fix leaks [2]. | |
| Baseline | Noise | Check for leaks; remove air bubbles; clean or replace detector flow cell; replace lamp [2]. |
| Drift | Use a column oven; prepare fresh mobile phase; flush contaminated detector cell [2]. | |
| Peak Shape | Tailing | Modify mobile phase (pH/composition); use shorter/narrower tubing; replace column [2]. |
| Fronting | Increase column temperature; reduce injection volume; dilute sample in mobile phase [2]. | |
| Broad Peaks | Prepare fresh mobile phase/buffer; increase flow rate; check for leaks; reduce tubing length [2]. |
Q1: What is the effect of xanthates on DBPP corrosivity? A1: Specific xanthates can significantly reduce the corrosivity of DBPP, particularly towards copper. This effect is attributed to the formation of a protective sulfide film on the copper surface, which acts as a barrier. However, this is highly dependent on the type of xanthate used; those containing a disulfide group do not provide this benefit. [1]
Q2: How does the presence of copper influence the effectiveness of xanthates? A2: The presence of copper is a critical factor. While xanthates can be effective inhibitors on their own, the study notes that other potential inhibitors like alkylphenols and aromatic amines can actually promote oxidation and increase the corrosivity of DBPP in the presence of copper. This highlights the importance of selecting the correct additive for your system. [1]
Q3: Are there any important stability considerations for xanthates? A3: Yes. Xanthates are not highly stable compounds and can decompose in aqueous solutions, especially as the pH decreases. The decomposition can generate carbon disulfide (CS₂), a toxic substance. Their stability depends on both time and pH. [2]
The following table summarizes the core findings from the literature to guide your experimental design. [1]
| Aspect | Key Finding | Experimental Implication |
|---|---|---|
| Effective Additives | Xanthates (without disulfide group) reduce corrosivity. | Source xanthates carefully, confirming the absence of a disulfide group. |
| Ineffective/Promoting Additives | Aromatic amines, alkylphenols promote oxidation/corrosion with copper. | Avoid these classes of inhibitors for DBPP systems containing copper. |
| Protective Mechanism | Formation of a protective sulfide film on copper surface. | Analytical techniques like XPS could be used to confirm film formation. |
| Critical Factor | The presence of copper metal. | Experimental results may not apply to corrosion on other metals like steel. |
Based on the research, the protective mechanism involves specific xanthates reacting to form a film on metal surfaces. The diagram below illustrates this proposed mechanism and a subsequent workflow for experimental verification. [1]
Methodology Details:
The following table summarizes key strategies identified in recent research for using aromatic amines to improve thermal performance.
| Strategy | Mechanism | Key Findings & Quantitative Data |
|---|---|---|
| Formulating Zwitterionic Surfactants [1] | Create propylamine/pyridinium-based zwitterionic amphiphiles with aliphatic/aromatic core. | Thermal decomposition temps ~300°C; high salt tolerance; low Critical Micelle Concentration (0.07-0.26 mmol L⁻¹) [1]. |
| Using Aromatic Amide Oligomers as Hardeners [2] | Employ amine-terminated aromatic amide oligomer (ATAAO) to cure epoxy resin. | Increased onset decomposition temp from 553K to 580K; raised glass transition temp from 423K to 482K [2]. |
| Incorporating Rigid Aromatic Imide-Amines [3] | Use imide-amines with aryl ether, sulfone, or methylene linkages as curing agents. | Char yield and curing behavior depend on oligomer structure (e.g., NE type gives highest char yield) [3]. |
The protocol below is adapted from research on synthesizing lauryl polyethoxy amido-carboxylate (LPAC), a zwitterionic surfactant with high thermal stability [1]. You can use this as a reference for designing your own experiments.
Here are solutions to some common problems you might encounter when working with aromatic amines for thermal stability.
| Issue | Possible Cause | Solution |
|---|---|---|
| Low Thermal Decomposition Temperature | Inherent low thermal stability of the amine; weak chemical bonds in the structure. | Select amines that form more rigid and stable structures, such as aromatic imide-amines or incorporate the amine into a zwitterionic structure [1] [3]. |
| Poor Solubility or Precipitation in High-Salinity Water | Incompatibility of the amine-based molecule with high ionic strength environments. | Design zwitterionic surfactants. Incorporating ethoxy (EO) units into the tail group can also dramatically improve salinity tolerance and solubility [1]. |
| Inconsistent Curing and Thermal Properties | Inappropriate curing agent structure or suboptimal curing conditions (time/temperature). | Optimize the structure of the aromatic imide-amine hardener and systematically study the curing schedule. Research shows that increasing curing temperature and duration can significantly enhance thermal stability and mechanical properties [2]. |
The diagram below outlines the key steps in developing and testing an aromatic amine-based material for thermal stability.
What are the key structural features of aromatic amines that contribute to high thermal stability? The presence of rigid aromatic rings and imide functional groups significantly enhances thermal stability by increasing the structural rigidity and bond strength within the molecule. Incorporating these amines into a zwitterionic structure (containing both positive and negative charges) further boosts stability and imparts excellent salt tolerance [1] [3].
How does the curing process affect the final thermal properties of an amine-cured system? The curing conditions are critical. Research on epoxy resins shows that both increasing the curing temperature and extending the curing duration can lead to a higher glass transition temperature (Tg) and a greater thermal decomposition onset temperature. This is likely due to a more complete cross-linking reaction forming a denser and more robust network [2].
My DBPP compound is precipitating in high-salinity water. What is a potential solution? Consider synthesizing a zwitterionic derivative of your compound. Zwitterionic surfactants have demonstrated remarkable solubility and no precipitation in various water types, including high-salinity formation water. The dual ionic nature of these molecules makes them highly resistant to salting-out effects [1].
The information provided is a strong foundation from polymer and surfactant science, but its direct application to DBPP requires careful consideration.
The hydrolysis of DBPP by the Pd-PTE enzyme is a binuclear metal-dependent associative process that proceeds in two main steps [1] [2].
The following diagram illustrates this two-step mechanism and the key residues involved in substrate binding:
In this mechanism [1] [2] [3]:
The methodology below is adapted from recent QM/MM MD simulation studies and experimental work on PTE variants [1] [4] [5]. This can serve as a reference protocol for your researchers.
Core Protocol for Pd-PTE Hydrolysis Assay
Protein Expression and Purification
Standard Hydrolysis Reaction
Analysis and Detection
The following table summarizes quantitative data relevant to the hydrolysis reaction, which can be used for benchmarking experimental outcomes. Please note that specific kinetic data for Pd-PTE with DBPP was not fully available in the searched literature, but the data below provides a context for related systems.
| Parameter | Value / Description | Context / Notes |
|---|---|---|
| Optimal pH | pH 9.0 - 10.0 | Assays often use CHES buffer, pH 9.0 [4] [5]. |
| Essential Cofactor | Divalent metal ions (Co²⁺, Zn²⁺) | Co²⁺ often used at 0.1 mM in assays; activity is metal-dependent [2] [4]. |
| Reaction Kinetics | Sigmoidal (cooperative) kinetics observed for some phosphate triesters | S₅₀: ~99.7 µM (for DBP in human liver microsomes); Vmax: ~17.2 nmol/min/mg protein; CLmax: ~85.6 µL/min/mg protein [6]. |
| Key Residues (Small Pocket) | G60, I106, L303, S308 | Mutations here (e.g., G60A) dramatically affect stereoselectivity for chiral substrates [2] [4]. |
| Key Residues (Large Pocket) | H254, H257, L271, M317 | Mutations here (e.g., H254G/H257W) can alter preference for bulkier side chains [2]. |
| Key Residues (Leaving Group Pocket) | W131, F132, F306, Y309 | Critical for coordinating the 4-nitrophenolate leaving group. W131M mutation improves (Rp)-diastereomer selectivity [2] [4]. |
Here are solutions to some common problems that might be encountered:
Problem: Low or No Enzyme Activity
Problem: Poor Solubility or Expression of Recombinant Pd-PTE
Problem: Need to Alter Substrate Selectivity or Stereoselectivity
The table below summarizes the key experimental findings comparing DBPP, other phosphonate esters, and TBP.
| Feature | Dibutyl Phenyl Phosphonate (DBPP) | Di-amyl amyl phosphonate (DAAP) | Di-butyl butyl phosphonate (DBBP) | Tri-n-butyl phosphate (TBP) |
|---|---|---|---|---|
| General Extraction Performance | Higher distribution ratios (D) for U(VI) than TBP; similar D for Th(IV) [1]. | Significantly higher D for Zr(IV) than TBP [2]. | Significantly higher D for Zr(IV) than TBP [2]. | Baseline extractant [2] [1]. |
| Sample Data: D(Zr) at 4 M HNO₃ | Information not available in search results | 5.63 [2] | 4.09 [2] | 0.38 [2] |
| Key Advantage | High U/Th separation factor; very low extraction of fission products [1]. | Higher extraction efficiency and higher third-phase limit for Zr(IV) than TBP [2]. | Higher extraction efficiency and higher third-phase limit for Zr(IV) than TBP [2]. | Industry standard, well-understood behavior [2] [1]. |
| Third-Phase Formation Tendency | Information not available in search results | Higher LOC (Limiting Organic Concentration) than TBP, indicating greater resistance [2]. | Higher LOC than TBP, indicating greater resistance [2]. | Prone to third-phase formation, especially with tetravalent metal ions [2]. |
| Basicity (P=O Group) | Information not available in search results | Higher (Phosphonate) | Higher (Phosphonate) | Lower (Phosphate) |
> Note: The basicity of the phosphoryl group typically increases in the order: phosphates (TBP) < phosphonates (DBBP, DAAP, DBPP) < phosphine oxides, which explains the generally higher extraction efficiency of phosphonates [2].
DBPP is synthesized by reacting phenyl phosphorochloridate with 1-butanol in dichloromethane, using pyridine as a base. The product is characterized using techniques like ³¹P NMR and FT-IR spectroscopy [1].
Extraction experiments are typically conducted by equilibrating the organic phase (e.g., 1.1 M DBPP in xylene) with an aqueous nitric acid solution containing the target metal ions (e.g., U(VI), Th(IV)) at a set temperature (e.g., 298 K) [1]. The distribution ratio (D) is calculated as the concentration of metal in the organic phase divided by its concentration in the aqueous phase at equilibrium.
Comparative studies for zirconium extraction follow a similar solvent extraction methodology, using n-dodecane as a diluent and varying aqueous nitric acid concentrations [2].
Cross-current extraction studies demonstrate that DBBP and DAAP have better extraction efficiency for Zr(IV) than TBP, requiring fewer stages to achieve extraction [2]. Dynamic Light Scattering (DLS) studies link the superior performance to aggregation behavior, showing that Zr/phosphonate complexes form smaller aggregates compared to Zr/TBP complexes, which is directly related to their higher resistance to third-phase formation [2].
The following diagram illustrates a generalized workflow for conducting and analyzing these solvent extraction experiments.
The experimental data indicates that DBPP and other phosphonate esters like DBBP and DAAP offer tangible advantages over TBP in terms of extraction efficiency and operational limits.
However, it is important to note that a complete replacement assessment requires further data on DBPP's aqueous solubility, hydrolytic stability, and radiation resistance, which are critical for industrial nuclear applications [1]. Researchers should consider these performance benefits against the need for further durability studies.
The table below summarizes experimental data for different extractants, highlighting their performance under specified conditions.
| Extractant System | Type | Experimental Conditions | Performance Metrics | Key Findings & Relevance |
|---|---|---|---|---|
| 0.6 M DNPPA + 0.3 M TEP [1] | Synergistic Mixture | 9.2 M Wet-Process Phosphoric Acid (WPA), Vaq/Vorg = 1/1, 5 min, Room Temp. | High extraction efficiency; Distribution coefficient (Du) increases with [DNPPA] and [TEP]. | Slope analysis shows 1 mol of TEP associated with 1 mol of uranium in the organic phase. Directly relevant to dibutyl phenyl phosphonate performance. |
| [N14111][DBP] Ionic Liquid [2] | Functionalized Ionic Liquid | Aqueous pH = 3.5, Molar Ratio (IL:UO22+) > 10:1, 120 min interaction. | Maximum Distribution Ratio (DU) = 343.5; High selectivity over competing ions. | Anion-functionalized IL with a dibutyl phosphate ([DBP]) group. Demonstrates exceptionally high distribution ratios. |
| 1.1 M DAAP / 1.1 M DBBP [3] | Phosphonates (TBP alternatives) | 4 M HNO3, Cross-current mode. | Quantitative extraction (>99%) of uranium achieved. | Phosphonates like DAAP and DBBP show higher extraction affinity and superior resistance to third-phase formation compared to TBP. |
| 30% TBP (Baseline) [4] | Phosphate Ester (Benchmark) | Nitric acid medium. | Baseline for comparison. | Standard extractant in the PUREX process. Forms UO2(NO3)2(TBP)2 complex. Performance is affected by degradation products like HDBP. |
Here is a closer look at the methodologies and significant findings from the key studies.
The following diagram outlines a general experimental workflow for evaluating solvent extraction systems, as reflected in the cited research.
Based on the available data, here are the main takeaways for your comparison guide:
The table below summarizes key experimental findings comparing DBPP and TBP, highlighting DBPP's superior extraction efficiency and selectivity.
| Extractant Property | Dibutyl Phenyl Phosphonate (DBPP) | Tri-n-butyl Phosphate (TBP) | Experimental Context |
|---|---|---|---|
| U(VI) Extraction Efficiency | Higher (Distribution ratio, DU, up to 30.5) [1] | Lower [1] | 1.1 M extractant in xylene, from nitric acid [1] |
| U(Th Separation Factor | Higher [1] | Lower [1] | 1.1 M extractant in xylene, from nitric acid [1] |
| Basicity (Acid Uptake, KH) | 0.17 [1] | Not explicitly stated (used as baseline) [1] | Conditional acid uptake constant; measure of phosphoryl oxygen basicity [1] |
| Extracted U(VI) Complex | UO2(NO3)2·2DBPP [1] | UO2(NO3)2·2TBP (inferred) [2] | 1:2 metal-to-ligand stoichiometry confirmed for DBPP [1] |
| Key Structural Feature | P=O oxygen is less basic due to electron-withdrawing phenyl group (C-P bond) [2] | P=O oxygen is more basic due to electron-donating butoxy groups (C-O-P bonds) [2] | Basicity trend: phosphinates/oxides > phosphonates > phosphates [2] |
The superior performance of DBPP can be attributed to its molecular structure and electronic properties, as revealed by various experimental studies.
The comparative data is derived from standardized solvent extraction experiments, which are briefly outlined below.
The following diagram illustrates the logical workflow for a typical experimental study comparing actinide extractants like DBPP and TBP.
The search for alternatives to TBP is driven by its practical limitations, which include relatively high aqueous solubility, susceptibility to radiolytic and chemical degradation (which produces problematic compounds like dibutyl phosphate, HDBP), and a tendency to form a third phase when loaded with high concentrations of tetravalent actinides [2] [6]. DBPP, as a phosphonate derivative, represents a strategic effort to fine-tune the molecular structure to overcome these issues while improving extraction performance [2].
The table below summarizes the catalytic performance of various PTE variants against paraoxon, as reported in recent studies.
| Enzyme Variant / System | kcat (s-1) | KM (μM) | kcat/KM (M-1s-1) | Key Mutations/Features | Source (Reference) |
|---|---|---|---|---|---|
| Wild-type PTE | 2280 | -- | 6.2 x 107 | Natural enzyme from Brevundimonas diminuta | [1] |
| PTE-S5 (Parent) | -- | -- | -- | Evolved variant (F104A) with improved expression | [2] |
| Negatively Supercharged PTE | -- | -- | Increased across 25–55°C | Net charge: -14; improved activity at higher temperatures | [2] |
| Positively Supercharged PTE | -- | -- | Decreased at all temperatures | Net charge: +12; loss of thermostability and efficiency | [2] |
| D253E-H254R Mutant | -- | 19-fold lower than WT* | -- | Double mutant with significantly enhanced substrate binding | [3] |
| D253E Mutant | -- | 10-fold lower than WT* | -- | Single mutant with improved binding affinity | [3] |
| Immobilized Cu(II)-L1 Complex | -- | -- | Catalytic activity confirmed | Synthetic, non-enzymatic catalyst on Amberlite XAD4 polymer | [4] |
Note: -- indicates that the specific value was not provided in the source. A lower KM signifies a higher binding affinity. [3]
To ensure your experiments are reproducible, here are the methodologies from the cited research.
This is a common workflow for generating and testing new PTE mutants. [2] [5]
This method measures the catalytic efficiency of PTE variants. [2] [1]
The following diagram illustrates the logical workflow for the protein engineering and characterization process:
The data reveals several important trends in PTE engineering:
The following table consolidates the key experimental findings for a direct comparison.
| Feature | Dibutyl Phenyl Phosphonate (DBPP) | Tri-n-butyl Phosphate (TBP) |
|---|---|---|
| Extraction Efficiency for U(VI) | Superior (Distribution ratio up to 30.5) [1] | Lower than DBPP [1] |
| U/Th Separation Factor | Higher [1] | Lower than DBPP [1] |
| Basicity (K_H) | 0.17 [1] | Information missing |
| Key Structural Feature | Phenyl group enhances metal affinity [1] | Alkyl groups are less effective [1] |
| Typical Diluent | Xylene [1] | n-Dodecane or Xylene [2] [1] |
A higher separation factor indicates that DBPP is more effective at selectively extracting uranium away from thorium, which is a crucial advantage in nuclear fuel reprocessing and analytical chemistry [1].
The superior performance of DBPP is rooted in its molecular structure and extraction chemistry.
Irritant;Health Hazard